3,5-Diamino-1-methylpyridin-2(1H)-one
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Overview
Description
3,5-Diamino-1-methylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at the 3rd and 5th positions, a methyl group at the 1st position, and a keto group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diaminopyridine with methyl isocyanate can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine, and it is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3,5-diamino-1-methylpyridin-2(1H)-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Diamino-1-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diamino-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and keto groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminopyridine: Lacks the methyl and keto groups, leading to different chemical properties and reactivity.
1-Methyl-3,5-diaminopyridine: Similar structure but lacks the keto group.
3,5-Diamino-2-pyridone: Lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness
3,5-Diamino-1-methylpyridin-2(1H)-one is unique due to the combination of amino, methyl, and keto groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
3,5-diamino-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,7-8H2,1H3 |
InChI Key |
PQTPMISXQZKUIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)N |
Origin of Product |
United States |
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